

3,4-Dihydro-2H-pyran-2-one IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dihydro-2H-pyran-2-one

Cat. No.: B3050525

[Get Quote](#)

An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-2-one

IUPAC Nomenclature: 3,4-dihydropyran-2-one[1] CAS Number: 26638-97-1[1]

This technical guide provides a comprehensive overview of **3,4-Dihydro-2H-pyran-2-one**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis protocols, spectroscopic data, and biological activities, with a focus on providing actionable information for laboratory and research applications.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₆ O ₂	PubChem[1]
Molecular Weight	98.10 g/mol	PubChem[1]
Synonyms	5-Hydroxy-4-pentenoic acid δ-lactone, dihydropyranone, 4,5-Dehydrovalerolactone, 3,4-Dihydro-2H-pyron	PubChem[1]

Spectroscopic Data

A complete set of experimental spectroscopic data for the parent **3,4-Dihydro-2H-pyran-2-one** is not readily available in the public domain. The following tables provide a combination of data for the parent compound where available and for a closely related derivative, (3,4-dihydro-2H-pyran-5-yl)-oxo-acetic acid methyl ester, to provide an indication of the expected spectral features.

¹H and ¹³C NMR Data

No complete, verified ¹H and ¹³C NMR spectra for the unsubstituted **3,4-Dihydro-2H-pyran-2-one** were found in the reviewed literature. The following data is for (3,4-dihydro-2H-pyran-5-yl)-oxo-acetic acid methyl ester.

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H-2	4.13 (t, J=5.2 Hz)	68.1
H-3	1.90 (dt, J=6.2, 5.2 Hz)	17.7
H-4	2.27 (t, J=6.2 Hz)	20.7
C-5	-	114.4
C-6	-	163.6
C=O (lactone)	-	184.6
OCH ₃	3.82 (s)	52.7
C=O (ester)	-	164.2

Source: Lamarque et al., Magnetic Resonance in Chemistry.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
1725	C=O stretch (ester)
1660, 1610	C=O stretch (conjugated ketone)

Source: Lamarque et al., Magnetic Resonance in Chemistry.[2]

Mass Spectrometry (MS)

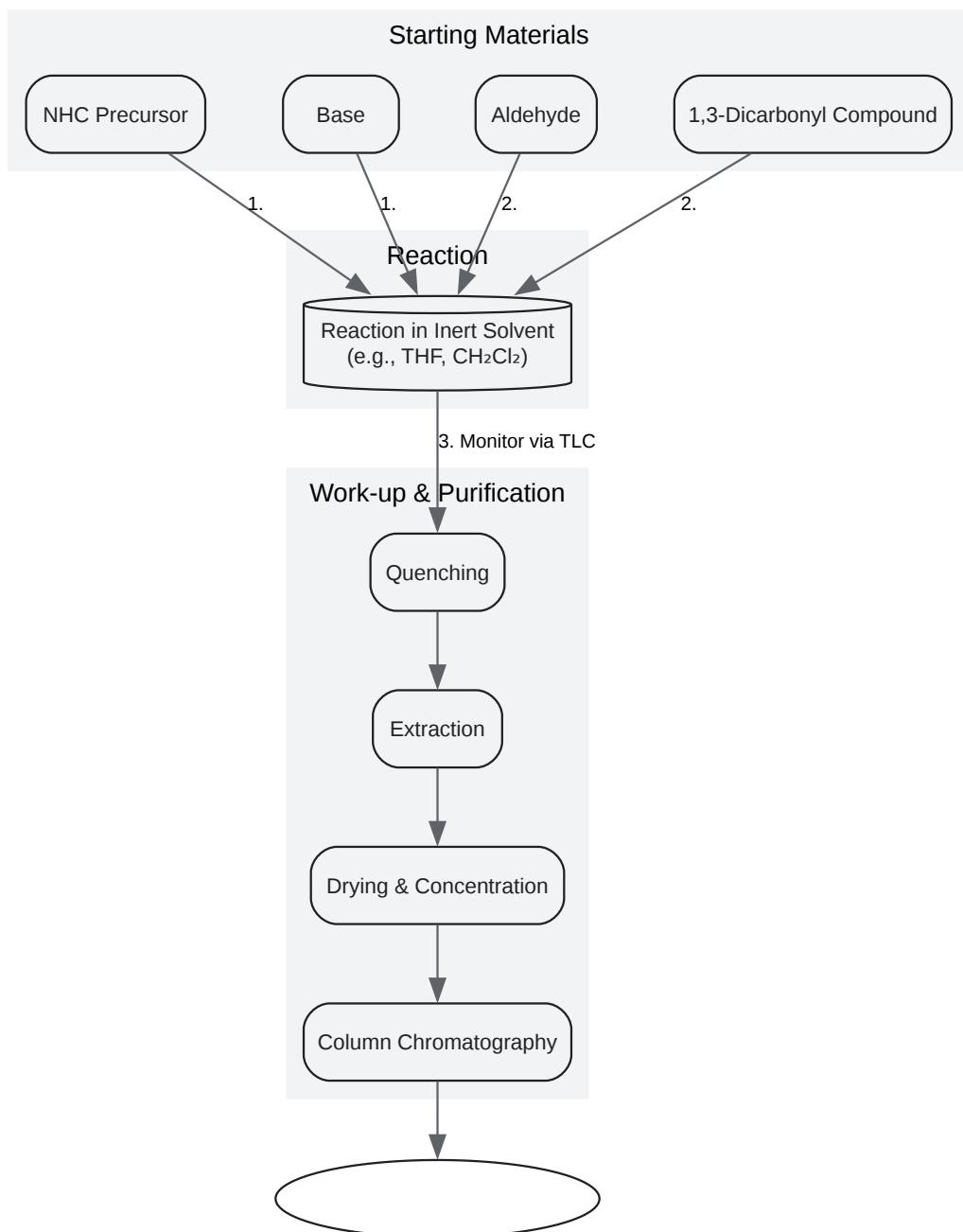
m/z	Interpretation
98	[M] ⁺

Source: PubChem.

Synthesis of 3,4-Dihydro-2H-pyran-2-one

The synthesis of the 3,4-dihydropyran-2-one scaffold can be achieved through various modern organic chemistry methodologies. Key among these are N-heterocyclic carbene (NHC) organocatalysis and ring-closing metathesis.

N-Heterocyclic Carbene (NHC) Catalyzed Synthesis


One of the most versatile methods for the synthesis of 3,4-dihydropyran-2-ones involves the use of N-heterocyclic carbenes as organocatalysts.[3][4] This approach allows for cycloaddition reactions under mild conditions. The general mechanism involves the in-situ formation of the free NHC, which then acts as a nucleophile.

Note: This is a generalized protocol for the synthesis of dihydropyranone derivatives. Specific conditions will vary depending on the substrates and catalyst used.

- **Catalyst Preparation:** To a solution of the NHC precursor (e.g., an imidazolium or triazolium salt) in a dry, inert solvent (e.g., THF, CH₂Cl₂), a base (e.g., DBU, NaH) is added under an inert atmosphere (N₂ or Ar) to generate the free carbene in situ.
- **Reaction Mixture:** The aldehyde substrate is added to the reaction vessel, followed by the dicarbonyl compound.
- **Reaction Conditions:** The reaction is typically stirred at room temperature for several hours to days. Reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and

concentrated. The crude product is then purified by column chromatography on silica gel.

General Workflow for NHC-Catalyzed Dihydropyranone Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of dihydropyranones using NHC catalysis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis provides an alternative route to the 3,4-dihydropyran-2-one core.^[2]

This method is particularly useful for constructing the ring system from acyclic precursors.

- Substrate Preparation: An appropriate diene-containing ester is synthesized.
- Metathesis Reaction: The diene is dissolved in a suitable solvent (e.g., CH₂Cl₂), and a ruthenium-based metathesis catalyst (e.g., Grubbs' catalyst) is added.
- Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.
- Work-up and Purification: The solvent is removed, and the crude product is purified by column chromatography.

Biological Activity of Dihydropyranone Derivatives

While specific biological activity data for the parent **3,4-Dihydro-2H-pyran-2-one** is limited in the available literature, numerous studies have demonstrated the significant biological potential of its derivatives. These compounds have shown promise as anticancer and antimicrobial agents. The dihydropyranone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various bioactive natural products.

Anticancer Activity

Derivatives of the 3,4-dihydropyran-2-one core have been evaluated for their cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

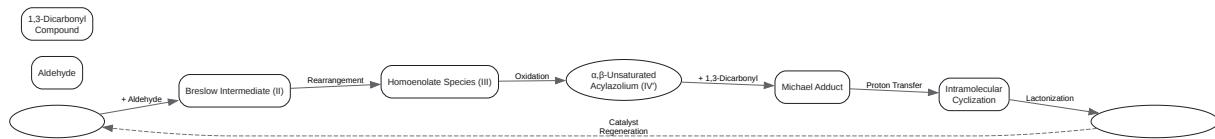
Derivative Class	Cell Line	IC ₅₀ (µM)
Pyrano[3,2-c]pyridine	HepG-2 (Liver)	3.4 ± 0.3
HCT-116 (Colon)		5.2 ± 0.1
MCF-7 (Breast)		1.4 ± 0.6
5-Oxo-dihydropyranopyran	MCF-7 (Breast)	26.6
SW-480 (Colon)		34.6
4H-Pyran	HCT-116 (Colon)	75.10

Source: BenchChem.[5]

Antimicrobial Activity

Various dihydropyranone derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Derivative Class	Organism	MIC (µg/mL)
Dihydropyrimidine-2(1H)-one	E. coli	32-64
P. aeruginosa		32-64
S. aureus		32-64
C. albicans		32


Source: Jalali et al., Research in Pharmaceutical Sciences.[6]

Signaling Pathways and Mechanisms of Action

The synthesis of 3,4-dihydropyran-2-ones via N-heterocyclic carbene catalysis proceeds through a well-defined mechanistic pathway involving several key intermediates.

Understanding this pathway is crucial for optimizing reaction conditions and designing new catalysts.

NHC-Catalyzed Annulation Mechanism

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the NHC-catalyzed synthesis of 3,4-dihydropyran-2-ones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org](https://www.organic-chemistry.org)
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [3,4-Dihydro-2H-pyran-2-one IUPAC nomenclature and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3050525#3-4-dihydro-2h-pyran-2-one-iupac-nomenclature-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com